molecular formula C10H11ClO3S B1308338 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone CAS No. 57122-47-1

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone

Cat. No.: B1308338
CAS No.: 57122-47-1
M. Wt: 246.71 g/mol
InChI Key: MRSPEVAHYRJSAE-UHFFFAOYSA-N
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Description

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is often used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone has a wide range of applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone typically involves the reaction of 4-methylbenzenesulfonyl chloride with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-((4-methylphenyl)sulfonyl)propan-2-one
  • 4-Methylbenzenesulfonyl chloride
  • Chloroacetone

Uniqueness

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of a chloro group and a sulfonyl group attached to an acetone backbone makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-chloro-3-(4-methylphenyl)sulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPEVAHYRJSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398788
Record name 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57122-47-1
Record name 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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